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molecular formula C8H10BrNO B8723458 (S)-2-Amino-1-(3-bromophenyl)ethan-1-OL

(S)-2-Amino-1-(3-bromophenyl)ethan-1-OL

Cat. No. B8723458
M. Wt: 216.07 g/mol
InChI Key: MKDZOLCWDXTLIF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063088B2

Procedure details

To a cooled solution of 3-bromobenzaldehyde (1.58 mL) in THF (15 mL) were added trimethylsilyl cyanide (1.7 mL) and N,N-diisopropylethylamine (0.23 mL). The mixture was stirred at room temperature for 2d and at reflux for 2 h. The solution was allowed to cool to room temperature and then was slowly added to a cooled suspension of lithium aluminium hydride (769 mg) in THF (10 mL). The mixture was stirred at 0° C. for 10 min, the cooling bath was removed, and the mixture was heated at reflux for 3 h. After cooling to room temperature, ethylacetate was added slowly, followed by a mixture of Na2SO4/silicagel/H2O. After stirring the suspension for 30 min, the mixture was filtered, the filtrate was dried (Na2SO4), and concentrated in vacuo. The residue was purified by chromatography (SiO2, CH2Cl2/MeOH/ammonia 90:10:2) to give (1.59 g) 2-amino-1-(3-bromo-phenyl)-ethanol as a yellow oil.
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
769 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C[Si]([C:14]#[N:15])(C)C.C(N(CC)C(C)C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:15][CH2:14][CH:5]([C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=1)[OH:6] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.58 mL
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
1.7 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
769 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
ethylacetate was added slowly
ADDITION
Type
ADDITION
Details
followed by a mixture of Na2SO4/silicagel/H2O
STIRRING
Type
STIRRING
Details
After stirring the suspension for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, CH2Cl2/MeOH/ammonia 90:10:2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC(O)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08063088B2

Procedure details

To a cooled solution of 3-bromobenzaldehyde (1.58 mL) in THF (15 mL) were added trimethylsilyl cyanide (1.7 mL) and N,N-diisopropylethylamine (0.23 mL). The mixture was stirred at room temperature for 2d and at reflux for 2 h. The solution was allowed to cool to room temperature and then was slowly added to a cooled suspension of lithium aluminium hydride (769 mg) in THF (10 mL). The mixture was stirred at 0° C. for 10 min, the cooling bath was removed, and the mixture was heated at reflux for 3 h. After cooling to room temperature, ethylacetate was added slowly, followed by a mixture of Na2SO4/silicagel/H2O. After stirring the suspension for 30 min, the mixture was filtered, the filtrate was dried (Na2SO4), and concentrated in vacuo. The residue was purified by chromatography (SiO2, CH2Cl2/MeOH/ammonia 90:10:2) to give (1.59 g) 2-amino-1-(3-bromo-phenyl)-ethanol as a yellow oil.
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
769 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C[Si]([C:14]#[N:15])(C)C.C(N(CC)C(C)C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:15][CH2:14][CH:5]([C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=1)[OH:6] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.58 mL
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
1.7 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
769 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
ethylacetate was added slowly
ADDITION
Type
ADDITION
Details
followed by a mixture of Na2SO4/silicagel/H2O
STIRRING
Type
STIRRING
Details
After stirring the suspension for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, CH2Cl2/MeOH/ammonia 90:10:2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC(O)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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